{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is a versatile chemical compound used in various scientific research fields. It is known for its high perplexity and burstiness, making it suitable for diverse applications in drug discovery, neurobiology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 2,6-dimethylphenylpiperazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Discovery: It is used as a building block in the synthesis of potential therapeutic agents.
Neurobiology: The compound is studied for its effects on neural pathways and neurotransmitter systems.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable in research related to drug development and neurobiology.
Comparison with Similar Compounds
Similar Compounds
{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine: Similar in structure but with different methyl group positions.
N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Another compound with a similar piperazine core but different functional groups.
Uniqueness
{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-3-6-14(2)15(13)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJZPWHMJKODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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